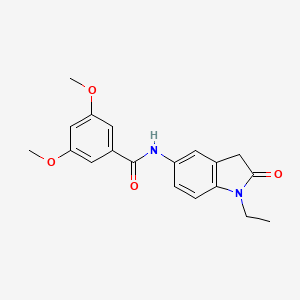

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethoxybenzamide

Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a 1-ethyl-substituted indole-2-one core and a 3,5-dimethoxybenzamide moiety. The ethyl group at the indole’s 1-position and the 3,5-dimethoxy substitution on the benzamide are critical for its physicochemical properties and binding interactions. Structural determination of such compounds often relies on X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-4-21-17-6-5-14(7-12(17)10-18(21)22)20-19(23)13-8-15(24-2)11-16(9-13)25-3/h5-9,11H,4,10H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSGAGQJVBBWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogues, emphasizing substituent variations and their implications:

*Molecular weights estimated based on structural formulas.

Key Observations:

Indole Core Modifications :

- The ethyl group at the indole’s 1-position in the target compound enhances lipophilicity compared to dimethyl or unsubstituted analogues (e.g., compound from ). This may improve blood-brain barrier penetration in therapeutic contexts.

- The 2-oxo group in the indole core is conserved across analogues, suggesting a role in hydrogen bonding or planar conformation for receptor binding.

In contrast, 2,6-dimethoxy substitution in isoxaben favors herbicide activity through distinct interactions . Methyl or halogen substitutions (e.g., in or propanil) reduce steric bulk, favoring applications in catalysis or agrochemicals.

Applications: Benzamide derivatives exhibit diverse roles: [18F]fallypride’s high D2/D3 affinity enables neuroimaging , while isoxaben’s herbicidal activity arises from cellulose biosynthesis inhibition .

Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound’s logP (estimated ~2.8) is higher than [18F]fallypride (logP ~3.5) due to its ethyl group versus fluoropropyl chain. This difference may affect biodistribution.

- Receptor Affinity: While [18F]fallypride binds D2/D3 receptors with subnanomolar affinity, the target compound’s dimethoxy groups could favor serotonin or sigma receptor interactions, common among methoxy-substituted benzamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.